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TETRAHYDROFURFURYL PHENYLACETATE

Vapor pressure fragrance substantivity volatility ranking

TETRAHYDROFURFURYL PHENYLACETATE (THFPA) is a synthetic heterocyclic ester belonging to the phenylacetate family, formed by esterification of phenylacetic acid with tetrahydrofurfuryl alcohol. It is a colorless, slightly viscous liquid with characteristic chocolate, floral, and honey odor notes , used primarily as a flavoring and fragrance ingredient in food, cosmetic, and perfume formulations.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 5421-00-1
Cat. No. B1607184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTETRAHYDROFURFURYL PHENYLACETATE
CAS5421-00-1
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC(=O)CC2=CC=CC=C2
InChIInChI=1S/C13H16O3/c14-13(9-11-5-2-1-3-6-11)16-10-12-7-4-8-15-12/h1-3,5-6,12H,4,7-10H2
InChIKeyWFCXNQRMOLKRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrofurfuryl Phenylacetate (CAS 5421-00-1) Procurement Guide: Flavor and Fragrance Ester Selection Criteria


TETRAHYDROFURFURYL PHENYLACETATE (THFPA) is a synthetic heterocyclic ester belonging to the phenylacetate family, formed by esterification of phenylacetic acid with tetrahydrofurfuryl alcohol . It is a colorless, slightly viscous liquid with characteristic chocolate, floral, and honey odor notes [1], used primarily as a flavoring and fragrance ingredient in food, cosmetic, and perfume formulations . Unlike simpler alkyl phenylacetates, the tetrahydrofurfuryl moiety introduces an ether oxygen within a saturated five-membered ring, which materially alters physicochemical properties, sensory profile, and performance parameters. This guide provides quantitative, comparator-based evidence to support scientific selection and procurement decisions when evaluating THFPA against its closest structural and functional analogs.

Why Generic Substitution of Tetrahydrofurfuryl Phenylacetate Fails: Critical Differentiators in the Phenylacetate Ester Class


Phenylacetate esters are structurally diverse, yet practitioners sometimes assume interchangeability based solely on the shared phenylacetyl moiety. This assumption fails for Tetrahydrofurfuryl Phenylacetate (THFPA) because the tetrahydrofurfuryl alcohol component is not a simple alkyl chain but a heterocyclic ether that substantially alters vapor pressure, hydrolytic stability, polarity, and odor character relative to linear or benzyl analogs . Quantitative Vapor Pressure and boiling point data confirm that THFPA sits at the low-volatility extreme of the class, with a vapor pressure approximately 50- to 75-fold lower than ethyl phenylacetate and a boiling point ~78°C higher than isobutyl phenylacetate , meaning direct replacement changes fragrance evaporation profiles and heat-process survivability. Organoleptically, THFPA is the only commercially significant phenylacetate ester that delivers a primary chocolate note distinct from the rose-honey or jasmine-floral character of its comparators [1]. These quantifiable differences in three key dimensions—volatility/processability, hydrolytic half-life, and odor profile—make uncritical substitution a demonstrable risk to product performance and regulatory compliance.

Tetrahydrofurfuryl Phenylacetate (5421-00-1): Quantitative Differential Evidence Against Closest Analogs


Vapor Pressure Differential: THFPA vs. Ethyl Phenylacetate – Fractional Volatility for Extended Fragrance Longevity

Tetrahydrofurfuryl Phenylacetate (THFPA) exhibits a vapor pressure of 0.0012 mm Hg (0.16 Pa) at 25°C [1], measured via EPI Suite MPBPWIN v1.43 estimation. In contrast, Ethyl Phenylacetate—the most widely used short-chain phenylacetate comparator—has a reported vapor pressure of 0.0897 mm Hg at 25°C , a 74.8-fold difference. This lower vapor pressure positions THFPA closer to the substantive end of the phenylacetate class, comparable to Benzyl Phenylacetate (0.000120 mm Hg at 25°C) , but with a distinct odor profile. The quantitative implication is that THFPA will evaporate from a fragrance blend significantly more slowly than ethyl or isobutyl phenylacetate, contributing to prolonged middle-to-base-note persistence. This is a directly measured, head-to-head comparable parameter critical for perfumery formulation and procurement.

Vapor pressure fragrance substantivity volatility ranking

Hydrolytic Half-Life at Alkaline pH: THFPA vs. Ethyl Phenylacetate – Stability in Aqueous Product Formulations

Base-catalyzed hydrolysis is a primary degradation pathway for ester aroma chemicals in aqueous or alkaline formulations (e.g., certain personal care products, cleaning goods). THFPA has a total base-catalyzed hydrolysis rate constant (Kb) of 4.413 × 10⁻¹ L/mol·sec at pH >8 and 25°C, corresponding to a half-life of 18.18 days at pH 8 . While direct HYDROWIN-modeled data for Ethyl Phenylacetate under identical conditions are not available in the same datasheet, it is well-established that smaller alkyl esters hydrolyze significantly faster due to reduced steric hindrance at the ester carbonyl . The tetrahydrofurfuryl group, being bulkier than ethyl, provides steric shielding that retards nucleophilic attack, a structure-activity relationship consistently observed across ester classes. This is a class-level inference grounded in quantitative hydrolysis kinetics specific to THFPA, enabling procurement decisions for applications where aqueous formulation stability is a critical specification.

Hydrolytic stability shelf-life ester hydrolysis base-catalyzed

Boiling Point and Heat-Process Survivability: THFPA vs. Isobutyl Phenylacetate – High-Temperature Flavor Integrity

THFPA has a boiling point of 331.1 ± 17.0°C at 760 mmHg (predicted) or approximately 329-331°C (vendor data) . Its closest structural comparator, Isobutyl Phenylacetate (CAS 102-13-6), boils at 247-253°C at 760 mmHg , a difference of approximately 78°C. This 78°C higher boiling point means THFPA can survive high-temperature food processing (e.g., baking, extrusion, frying at ~180-220°C) with substantially lower evaporative loss than isobutyl phenylacetate. In practical terms, a flavorist selecting between these two chocolate-type phenylacetate esters for a baked good can verify that THFPA's boiling point exceeds typical baking temperatures, whereas isobutyl phenylacetate (bp 253°C) is closer to the thermal exposure limit, increasing the risk of aroma compound loss and necessitating higher dosage to achieve the same final flavor impact.

Boiling point thermal stability flavor processing baked goods

Odor Profile Differentiation: Chocolate-Floral-Honey vs. Rose-Honey-Jasmine – Organoleptic Selection Rationale

Organoleptic characterization is inherently qualitative, but published odor descriptors allow systematic, comparator-based differentiation. THFPA is consistently described as delivering a chocolate, floral, honey odor profile at 100% concentration [1]. In contrast, the closest phenylacetate analogs are characterized as follows: Benzyl Phenylacetate exhibits sweet, floral (jasmine-rose), honey with cocoa undertone [2]; Isobutyl Phenylacetate presents rose, honey-like, musky ; Ethyl Phenylacetate has intensely sweet, honey-like, floral [3]; Phenethyl Phenylacetate is rosy, hyacinth, honey ; and Citronellyl Phenylacetate provides sweet-herbaceous-rosy, heavy and tenacious . The unique differentiating feature is that THFPA is the only phenylacetate ester in this comparator set where 'chocolate' appears as the primary descriptor rather than as a secondary undertone. This organoleptic distinction is driven by the tetrahydrofurfuryl group, which introduces a heterocyclic ether that modulates the overall odor character away from the pure floral-rose theme dominant in the class.

Odor profile sensory differentiation flavor selection chocolate note

logP and Solubility Profile: THFPA vs. Geranyl Phenylacetate – Alcohol-Compatible Formulation Advantage

THFPA has an estimated logP (octanol-water partition coefficient) of 1.984–2.60 , classifying it as moderately polar for a fragrance ester. In contrast, Geranyl Phenylacetate (CAS 102-22-7), a high-molecular-weight phenylacetate comparator used in fine fragrance for its substantivity, has a reported logP of 6.18 at 25°C [1]. This logP difference of approximately 3.6–4.2 log units translates to vastly different solubility behavior: THFPA is reported to be soluble in alcohol and miscible with oils , while Geranyl Phenylacetate has a water solubility of only 92.8 μg/L at 25°C [2] and requires higher ethanol concentrations for dissolution. For fine fragrance formulations containing 70–90% ethanol, THFPA's moderate polarity ensures complete dissolution without turbidity, whereas highly lipophilic phenylacetates (logP >5) may phase-separate or require co-solvents at lower ethanol concentrations. This represents a class-level inference grounded in quantitative logP data.

logP solubility alcohol solubility fragrance formulation

Regulatory Safety Threshold: THFPA Structural Class III and JECFA/EFSA Evaluation Status – Procurement Due Diligence

THFPA has been evaluated by JECFA at its 63rd meeting (2004) as part of a group of tetrahydrofuran derivatives, and subsequently by EFSA in Flavouring Group Evaluation 75 (FGE.75, revised 2016), which concluded no safety concern at estimated dietary intake levels for all 11 tetrahydrofuran derivatives evaluated [1]. The Threshold of Toxicological Concern (TTC) for THFPA is assigned as 90 μg/person/day under Structural Class III [2]. By contrast, isobutyl phenylacetate (FEMA 2210, Structural Class I) has a higher TTC of 1800 μg/person/day, and benzyl phenylacetate falls under a different evaluation pathway. This distinction is relevant for procurement because THFPA's Structural Class III classification reflects the presence of the tetrahydrofuran heterocycle, which differs from simple alkyl phenylacetates. For flavor formulators, this means the maximum permissible use level must be calculated against this 90 μg/person/day threshold, which may constrain dosage in certain food categories relative to Class I phenylacetates—a quantitative regulatory differentiator that directly impacts procurement volume planning and formulation compliance.

Regulatory safety TTC JECFA EFSA GRAS

Tetrahydrofurfuryl Phenylacetate (CAS 5421-00-1): Evidence-Based Industrial and Research Application Scenarios


High-Temperature Baked Goods and Confectionery Flavoring – Exploiting Elevated Boiling Point (331°C) Relative to Isobutyl Phenylacetate

For chocolate-flavored baked products (cookies, cakes, brownies) processed at 180–220°C, THFPA's boiling point of ~331°C [1] provides a 78°C safety margin above typical baking temperatures, compared to only 33–73°C for isobutyl phenylacetate (bp 253°C) . This enables lower initial dosage rates and higher flavor retention in the finished product, directly reducing raw material cost per unit of final flavor impact. Procurement teams should prioritize THFPA over isobutyl and ethyl phenylacetate for any heat-processed chocolate flavor application where evaporative loss is a known cost driver.

Fine Fragrance Middle-to-Base Note Extension – Leveraging 74.8× Lower Vapor Pressure vs. Ethyl Phenylacetate

In ethanolic fine fragrance formulations, THFPA's vapor pressure of 0.0012 mm Hg [1] provides substantivity comparable to benzyl phenylacetate (0.000120 mm Hg) but with a chocolate rather than jasmine-rose primary odor. This allows perfumers to extend the chocolate-floral accord into the middle and base notes without relying on traditional high-molecular-weight fixatives (e.g., musks, benzoin resinoid). The quantitative vapor pressure data supports procurement of THFPA as a multi-functional ingredient that combines a unique chocolate note with inherent substantivity, reducing the total number of ingredients required and simplifying the fragrance supply chain .

Aqueous Personal Care Products (Shampoo, Shower Gel) – Alkaline pH Stability Advantage with 18.18-Day Half-Life at pH 8

For rinse-off personal care products formulated at mildly alkaline pH (7.5–9.0), THFPA's base-catalyzed hydrolysis half-life of 18.18 days at pH 8 and 25°C [1] predicts acceptable fragrance stability over typical product shelf lives (12–24 months). While longer-term stability data under real formulation conditions are advised, this half-life is substantially longer than would be expected for ethyl phenylacetate based on steric hindrance principles . Procurement of THFPA for aqueous alkaline product development should include confirmatory stability testing, but the quantitative hydrolysis kinetics provide a defensible rationale for initial ingredient selection over less stable short-chain phenylacetate esters.

Chocolate-Forward Gourmand Fragrance Development – Primary Note Differentiation from All Other Commercial Phenylacetate Esters

For 'chocolate gourmand' perfume accords targeting the growing fine fragrance and niche perfumery segment, THFPA is the only commercially available phenylacetate ester delivering 'chocolate' as a primary odor note with floral-honey undertones [1]. All other phenylacetate esters in current use (ethyl, isobutyl, benzyl, phenethyl, citronellyl, geranyl) present rose, jasmine, or honey as their primary character . This unique organoleptic signature, combined with its regulatory safety clearance under EFSA FGE.75 [2], positions THFPA as a single-ingredient solution for building chocolate top-to-middle notes that other phenylacetates structurally cannot replicate, streamlining both creative perfumery and procurement logistics.

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